N-(4-ethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
N-(4-ethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-ethylphenyl group, a fluorine atom, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or urea under acidic or basic conditions.
Introduction of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-ethylphenyl halides and a suitable nucleophile.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached through a nucleophilic substitution reaction using oxan-4-yl halides and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in critical biological processes, leading to therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, modulating cellular signaling pathways.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.
Comparison with Similar Compounds
N-(4-ethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
6-(4-Ethylphenyl)pyrimidin-4-amine: Lacks the fluorine and oxan-4-yl groups, resulting in different chemical and biological properties.
2-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine: Contains a chlorine atom instead of fluorine and a different substitution pattern, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C17H20FN3O |
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Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H20FN3O/c1-2-12-3-5-14(6-4-12)21-17-15(18)16(19-11-20-17)13-7-9-22-10-8-13/h3-6,11,13H,2,7-10H2,1H3,(H,19,20,21) |
InChI Key |
XPSPXGDKNJNZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=NC(=C2F)C3CCOCC3 |
Origin of Product |
United States |
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